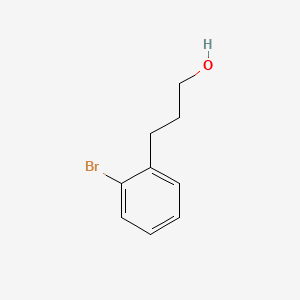

3-(2-Bromo-phenyl)-propan-1-OL

Descripción general

Descripción

3-(2-Bromo-phenyl)-propan-1-OL is an organic compound that belongs to the class of bromophenols It consists of a bromine atom and a hydroxyl group attached to a benzene ring, specifically at the 2-position and 1-position, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-phenyl)-propan-1-OL can be achieved through several methods. One common approach involves the bromination of phenylpropanol. The reaction typically employs bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Bromo-phenyl)-propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-Bromo-phenyl)-propanal or 3-(2-Bromo-phenyl)-propanoic acid.

Reduction: Formation of 3-phenylpropan-1-OL.

Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 3-(2-Bromo-phenyl)-propan-1-OL serves as an important intermediate for creating more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to yield carbonyl compounds.

- Reduction : The bromine atom can be reduced to form phenylpropanol.

- Substitution : The bromine can be replaced by other functional groups through nucleophilic substitution reactions.

Biology

Research has indicated potential biological activities for this compound, particularly its antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For example, one study highlighted the compound's ability to inhibit tumor growth in vitro, suggesting its potential as a lead compound for drug development .

Medicine

In medicinal chemistry, this compound is being investigated for its pharmacological activities. Its structural characteristics enable it to interact with various biological targets, which may lead to the development of new therapeutic agents. Case studies have reported on its efficacy in modulating enzyme activities relevant to disease pathways, making it a candidate for further drug design and development .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

Mecanismo De Acción

The mechanism of action of 3-(2-Bromo-phenyl)-propan-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards target proteins and enzymes, thereby modulating their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-phenol: Similar structure but lacks the propanol side chain.

3-Bromo-phenylpropan-1-OL: Similar structure but with the bromine atom at a different position.

4-Bromo-phenylpropan-1-OL: Similar structure but with the bromine atom at the para position.

Uniqueness

3-(2-Bromo-phenyl)-propan-1-OL is unique due to the specific positioning of the bromine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the propanol side chain also adds to its versatility in various synthetic and research applications.

Actividad Biológica

3-(2-Bromo-phenyl)-propan-1-OL, also known by its CAS number 52221-92-8, is an organic compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and metabolic pathways. This article explores its biochemical properties, pharmacological implications, and relevant case studies.

Molecular Formula: C₉H₁₁BrO

Molecular Weight: 215.087 g/mol

Density: 1.4 g/cm³

Boiling Point: 295 °C

LogP (Partition Coefficient): 2.65

These properties suggest that the compound is moderately lipophilic, which can influence its absorption and distribution in biological systems.

This compound has been shown to interact with cytochrome P450 (CYP) enzymes, leading to inhibition of these critical enzymes involved in drug metabolism. This interaction is significant as it can affect the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity .

Inhibition of CYP Enzymes

The compound exhibits selective inhibition of various CYP isoforms, which can lead to changes in the metabolism of other drugs. For example, studies have indicated that it may inhibit CYP2D6 and CYP3A4, two major enzymes responsible for drug metabolism in humans.

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes:

- Inhibition of Serine Proteases: The compound has been noted for its ability to inhibit serine proteases, which play a role in various physiological processes including inflammation and apoptosis. This inhibition can modulate signaling pathways reliant on protease activity.

- Impact on Gene Expression: By inhibiting proteases, the compound may alter gene expression profiles due to the proteolytic processing of transcription factors being affected.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is absorbed through passive diffusion due to its lipophilicity. However, its stability is influenced by environmental factors such as pH and the presence of water:

- Stability: The compound is relatively stable under standard laboratory conditions but can degrade in extreme environments.

- Metabolic Pathways: It undergoes hydrolysis by esterases and amidases, leading to the formation of various metabolites that may retain or alter biological activity.

Case Studies

-

In Vivo Studies on Toxicity:

Research involving animal models has demonstrated that at low doses, this compound effectively inhibits serine proteases without significant toxicity. However, higher doses have been associated with hepatotoxicity and nephrotoxicity due to off-target effects and accumulation in tissues. -

Drug Interaction Studies:

In a study assessing drug-drug interactions, co-administration with commonly used medications showed significant alterations in plasma concentrations due to CYP inhibition by this compound. This highlights the importance of understanding its pharmacological profile when considering therapeutic applications .

Propiedades

IUPAC Name |

3-(2-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODAJGPTULSNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441061 | |

| Record name | 3-(2-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52221-92-8 | |

| Record name | 3-(2-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.